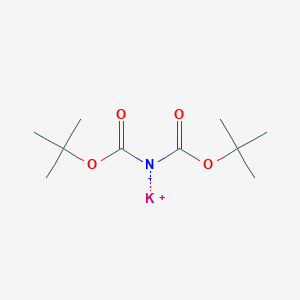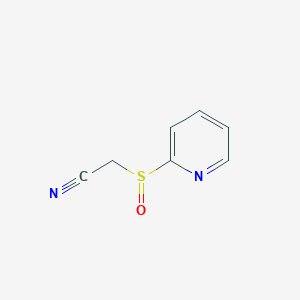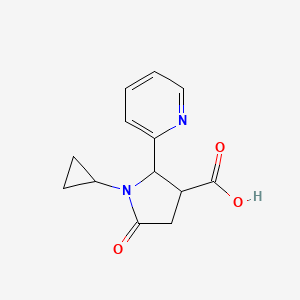
(4-Methylisoxazol-3-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Methylisoxazol-3-yl)methanesulfonyl chloride” is a versatile and cost-effective organic compound extensively utilized in scientific research and organic compound synthesis . It exists as a colorless, odorless, and crystalline solid that readily dissolves in water, ethanol, and various organic solvents .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H6ClNO3S . The InChI key is WOWWVNYKESDXKF-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” plays a crucial role in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules . It contributes to the creation of polymers and nanomaterials, along with the synthesis of pharmaceuticals like anticancer drugs and biodegradable polymers .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 195.63 .科学的研究の応用
Oxidation and Synthesis
- Oxidation of Methyl (Methylthio)methyl Sulfoxide: A study demonstrated high-yield production of bis(methylsulfinyl)methane through the oxidation of methyl (methylthio)methyl sulfoxide with hydrogen peroxide among other oxidants. This research establishes an efficient method for preparing methyl (methylthio)methyl sulfone, a related compound, via oxidation with potassium permanganate (Ogura, Suzuki, & Tsuchihashi, 1980).
Chemical Structure and Reactions
- Molecular Structure of Methane Sulfonyl Chloride: A study focusing on the molecular structure of methane sulfonyl chloride by electron diffraction revealed precise geometrical parameters, contributing to a deeper understanding of its chemical behavior and properties (Hargittai & Hargittai, 1973).
Methanesulfonates Synthesis
- Synthesis of 1-Methyl-6,9-Epoxy-9-Aryl-5,6,9,10-Tetrahydro-1H-Imidazo [3,2-e] [2H-1,5] Oxazocinium Methanesulfonate: Demonstrated the preparation of complex methanesulfonates, showcasing the versatility of methanesulfonyl chloride in synthesizing cyclic compounds (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997).
Microbial Metabolism
- Microbial Metabolism of Methanesulfonic Acid: Research into the biogeochemical cycling of sulfur highlighted the role of methanesulfonic acid, a derivative of methanesulfonyl chloride, in microbial metabolism, indicating its significance in environmental processes (Kelly & Murrell, 1999).
Methane Conversions
- Methanesulfonyl Chloride Decomposition for Methane Conversions: A study explored the catalytic decomposition of methanesulfonyl chloride to produce methyl chloride, presenting a method to improve product selectivity in methane conversions (Kang, Zhou, Ma, Zhang, Chen, & Tang, 2017).
作用機序
The mechanism of action of “(4-Methylisoxazol-3-yl)methanesulfonyl chloride” involves protonation, wherein it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and the compound, facilitating various organic synthesis reactions . Additionally, it acts as a nucleophile, enabling it to form new bonds when it reacts with other organic molecules .
Safety and Hazards
As with many chemical substances, “(4-Methylisoxazol-3-yl)methanesulfonyl chloride” should be handled with care. It is classified as a Dangerous Good for transport and may be subject to additional shipping charges . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
将来の方向性
The future directions for “(4-Methylisoxazol-3-yl)methanesulfonyl chloride” are likely to involve its continued use in scientific research and organic compound synthesis . Given its versatility and cost-effectiveness, it is expected to remain a valuable tool in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules .
特性
IUPAC Name |
(4-methyl-1,2-oxazol-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c1-4-2-10-7-5(4)3-11(6,8)9/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAJTEKVISPEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)



![8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole](/img/structure/B2841901.png)
![2-Chloro-N-[2-methoxy-5-(oxan-4-ylsulfamoyl)phenyl]propanamide](/img/structure/B2841904.png)
![1,3-dimethyl-8-[(4-methylphenyl)sulfanyl]-7-{2-[(4-methylphenyl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2841906.png)
![1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine](/img/structure/B2841908.png)
